5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid

Catalog No.
S6574224
CAS No.
926201-40-3
M.F
C13H7Cl2FO2
M. Wt
285.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid

CAS Number

926201-40-3

Product Name

5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid

IUPAC Name

5-(3,4-dichlorophenyl)-2-fluorobenzoic acid

Molecular Formula

C13H7Cl2FO2

Molecular Weight

285.09 g/mol

InChI

InChI=1S/C13H7Cl2FO2/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6H,(H,17,18)

InChI Key

MOXKDOTUCMUNTN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O)F

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O)F
  • Material Science Applications

    The presence of the fluorine atom and the dichlorophenyl group suggests potential applications in material science. Fluorine atoms can introduce unique electronic properties to molecules, while dichlorophenyl groups can enhance rigidity and thermal stability. Research could explore if 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid can be used in the development of novel polymers, liquid crystals, or organic electronics.

  • Medicinal Chemistry Investigations

    The molecule possesses an aromatic structure and functional groups (carboxyl and fluorine) that are common in many pharmaceutical compounds. Researchers could investigate if 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid has any biological activity, such as anti-inflammatory or anti-cancer properties. This would involve studying its interactions with specific enzymes or receptors in cells.

  • Radiopharmaceutical Development

    The presence of fluorine-18 (a radioactive isotope) could be a possibility for researchers developing radiopharmaceuticals for medical imaging techniques like positron emission tomography (PET) scans. However, incorporating fluorine-18 would require synthesis using specific precursors [].

5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid is a halogenated aromatic compound featuring a fluorobenzoic acid moiety substituted with a dichlorophenyl group. Its chemical formula is C13H8Cl2FO2C_{13}H_{8}Cl_{2}FO_{2}, and it has a molecular weight of approximately 285.1 g/mol. The presence of both fluorine and chlorine atoms enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science.

Due to its functional groups:

  • Substitution Reactions: The halogen atoms can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, yielding a corresponding hydrocarbon.
  • Reduction Reactions: The compound can be reduced to form alcohols or other derivatives, depending on the reducing agents used.

These reactions are facilitated by the compound's structure, which allows for the formation of stable intermediates and products.

Research indicates that 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its dichlorophenyl group is known to interact with various biological targets, potentially modulating enzymatic activities or receptor interactions. Studies have suggested its potential as a lead compound in drug discovery efforts aimed at treating various diseases due to its unique structural properties.

Several methods have been developed for synthesizing 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid:

  • Direct Halogenation: Starting from 2-fluorobenzoic acid, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Suzuki-Miyaura Coupling: This method involves coupling boronic acids with halogenated benzoic acids in the presence of palladium catalysts. For example, 3,4-dichlorophenylboronic acid can be reacted with 2-fluorobenzoic acid to yield the desired compound.
  • Multi-step Synthesis: A more complex approach may involve multiple steps including nitration, reduction, and substitution reactions to achieve the final product.

These synthesis routes highlight the versatility and adaptability of synthetic strategies in organic chemistry.

2-Chloro-4-fluorobenzoic acidContains chlorine and fluorine on the benzene ringUsed in pharmaceuticals and agrochemicals4-(3-Chlorophenyl)-2-fluorobenzoic acidSimilar dichlorophenyl structureExplored for anticancer properties5-Fluoro-2-nitrobenzoic acidNitro group instead of dichlorophenylInvestigated for antibacterial effects

Uniqueness

5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid is unique due to its specific substitution pattern that combines both fluorine and dichloro groups on the aromatic system. This distinct arrangement contributes to its enhanced reactivity and biological activity compared to similar compounds.

Studies have focused on understanding how 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid interacts with biological targets:

  • Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes have shown promising results, indicating potential therapeutic uses.
  • Receptor Binding: Research has explored how this compound binds to cellular receptors, affecting signal transduction pathways which are crucial for cellular responses.

These interaction studies are vital for elucidating the mechanisms of action and therapeutic potential of this compound.

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.9807130 g/mol

Monoisotopic Mass

283.9807130 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

Explore Compound Types